4-Fluoro-2-methoxybenzyl alcohol
Overview
Description
4-Fluoro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . It is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 2-position on a benzyl alcohol structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction typically proceeds at ambient temperature and yields the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-fluoro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.
Major Products Formed:
Oxidation: 4-Fluoro-2-methoxybenzaldehyde.
Reduction: 4-Fluoro-2-methoxybenzyl ether.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxybenzyl alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a transition state and subsequent bond formation.
Comparison with Similar Compounds
4-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group.
2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with different positions of the fluorine and methoxy groups.
Uniqueness: 4-Fluoro-2-methoxybenzyl alcohol is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYORPJKBWEFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590682 | |
Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157068-03-6 | |
Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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